molecular formula C17H18IN3O2S B3912021 [(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea

Cat. No.: B3912021
M. Wt: 455.3 g/mol
InChI Key: FHFHGFXJHGKRRS-KEBDBYFISA-N
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Description

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodine atom, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Formation of the Ethoxy-Substituted Phenol: This step involves the ethoxylation of phenol to produce 3-ethoxyphenol.

    Iodination: The 3-ethoxyphenol is then iodinated to introduce the iodine atom at the 5-position.

    Phenylmethoxylation: The iodinated compound undergoes a reaction with benzyl chloride to form the phenylmethoxy group.

    Formation of the Methylideneamino Group: The final step involves the reaction of the phenylmethoxy compound with thiourea to form the methylideneamino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of [(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea can be compared with other similar compounds such as:

    Dichloroaniline: This compound has a similar aromatic structure but with chlorine atoms instead of iodine.

    Bromomethyl methyl ether: This compound contains a bromine atom and a methoxy group, making it structurally similar but with different functional groups.

    Steviol glycoside: Although structurally different, this compound shares some functional similarities in terms of its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN3O2S/c1-2-22-15-9-13(10-20-21-17(19)24)8-14(18)16(15)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H3,19,21,24)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHGFXJHGKRRS-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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